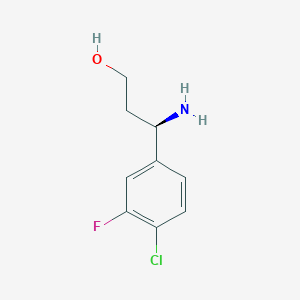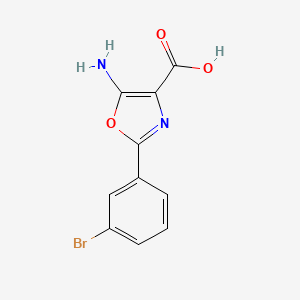
5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an amino group, a bromophenyl group, and a carboxylic acid group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through subsequent functional group transformations, such as nucleophilic substitution and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids with different oxidation states, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling.
Modulation of Gene Expression: It can affect the expression of genes involved in critical biological processes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine substituent, which may affect its reactivity and biological activity.
5-Amino-2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid: The bromine substituent is positioned differently, potentially altering its chemical and biological properties.
5-Amino-2-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid: Contains a chlorine substituent instead of bromine, which may influence its reactivity and interactions.
Uniqueness
5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the specific positioning of the bromine substituent on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C10H7BrN2O3 |
|---|---|
Molekulargewicht |
283.08 g/mol |
IUPAC-Name |
5-amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-3-1-2-5(4-6)9-13-7(10(14)15)8(12)16-9/h1-4H,12H2,(H,14,15) |
InChI-Schlüssel |
JHPXUUYLFLVJKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C(O2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


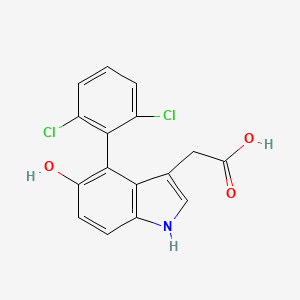
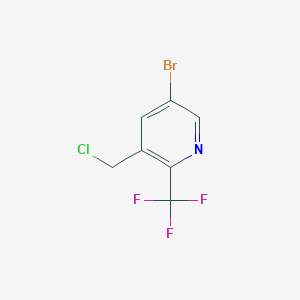

![N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15241921.png)
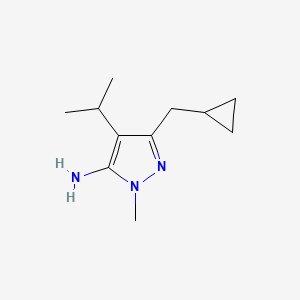
![1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241937.png)

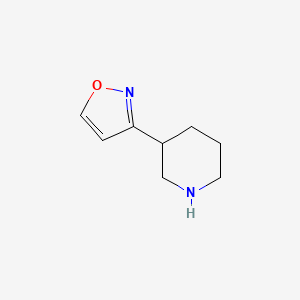
![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
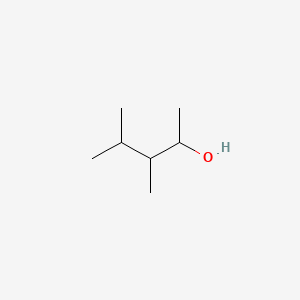
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)
